molecular formula C34H47NO11 B1665448 Aconitine CAS No. 302-27-2

Aconitine

Cat. No.: B1665448
CAS No.: 302-27-2
M. Wt: 645.7 g/mol
InChI Key: XFSBVAOIAHNAPC-UHVGQKBVSA-N
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Mechanism of Action

Target of Action

Aconitine, a primary bioactive diterpene alkaloid derived from Aconitum L plants , primarily targets the voltage-gated sodium ion channels . These channels are heteromeric glycoproteins found in the membrane of cells in excitable tissue, such as muscles and neurons . They are highly selective for sodium ions, open rapidly to depolarize the membrane, and close to repolarize the membrane .

Mode of Action

This compound binds to the receptor at the neurotoxin binding site 2 on the alpha-subunit of the channel protein . This binding results in a sodium-ion channel that stays open longer . This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . This leads to a depolarizing shift of the resting membrane potential and causes repetitive firing of action potentials in excitable membranes .

Biochemical Pathways

This compound affects several biochemical pathways. It activates voltage-dependent Na+ channels in the thymus, promoting thymic T cell development . It also inhibits Bcl-2 gene expression and activates the downstream gene Caspase-3 to promote tumor cell apoptosis through the regulation of the NF-κB signaling pathway .

Pharmacokinetics

It is known that this compound and its intermediate derivatives undergo metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures . This process likely occurs primarily in the mucosa of the gastrointestinal tract, liver, and plasma .

Result of Action

This compound has several molecular and cellular effects. It has been shown to lead to a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 . It also induces neurotoxicity by modulating multiple pathways, including the MAPK signaling pathway and AKT protein-related pathway, disrupting cell membrane integrity, impairing mitochondrial function, affecting cellular energy metabolism, and inducing apoptosis .

Biochemical Analysis

Biochemical Properties

Aconitine is a C19-norditerpenoid . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Like many other alkaloids, the basic nitrogen atom in one of the six-membered ring structure of this compound can easily form salts and ions, giving it affinity for both polar and lipophilic structures (such as cell membranes and receptors) and making it possible for the molecule to pass the blood–brain barrier .

Cellular Effects

This compound has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as has the ability to inhibit spontaneous metastasis of Lewis lung cancer cells . It has also been shown to cause a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 .

Molecular Mechanism

This compound binds to the channel at the neurotoxin binding site 2 on the alpha subunit (the same site bound by batrachotoxin, veratridine, and grayanotoxin). This binding results in a sodium-ion channel that stays open longer. This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state .

Temporal Effects in Laboratory Settings

This compound has been studied extensively, but the investigation of appropriate in vivo pharmacokinetic model are limited . Researchers have discovered several approaches that can effectively mitigate the toxic and side effects of this compound while enhancing its pharmacological efficacy .

Dosage Effects in Animal Models

In different mice pain models, this compound treatment at concentration of 0.3 mg/kg and 0.9 mg/kg improved the pain thresholds of mice similar to the positive drug aspirin at the concentration of 200 mg/kg . These results demonstrated that this compound treatment revealed significant analgesic effects in both acute thermal stimulus pain model and chemically-induced visceral pain model .

Metabolic Pathways

This compound exhibits a highly intricate biological metabolism, primarily occurring in the liver, stomach, and intestine . The metabolic process involves the catalysis of a hydrolysis reaction by carboxylesterase . Notably, the identification of hydroxylation, deoxidation, and demethylation products through liquid chromatography-mass spectrometry has been reported .

Transport and Distribution

The critical role of uptake transporters mediating the transport of this compound alkaloids into the liver and the kidneys has been investigated . The resulting data suggest that the uptake transporters are involved in the exposure to this compound either in the liver or kidneys, and that liquorice may exhibit detoxification effects by inhibiting the function of those transporters .

Subcellular Localization

Given its interaction with sodium-ion channels, it is likely to be found in the cell membrane where these channels are located

Preparation Methods

Synthetic Routes and Reaction Conditions: Aconitine can be synthesized through a series of complex chemical reactionsKey steps include the cyclization of intermediate compounds and the selective introduction of hydroxyl and methoxy groups .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from Aconitum plant species. The extraction process includes the use of organic solvents such as ethanol or chloroform to isolate the alkaloid from plant material . Advanced techniques like high-performance liquid chromatography (HPLC) are employed to purify the compound .

Properties

CAS No.

302-27-2

Molecular Formula

C34H47NO11

Molecular Weight

645.7 g/mol

IUPAC Name

[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1

InChI Key

XFSBVAOIAHNAPC-UHVGQKBVSA-N

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Appearance

Solid powder

melting_point

204.0 °C

Key on ui other cas no.

302-27-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetylbenzoyl aconine
Acetylbenzoyl-aconine
Acetylbenzoylaconine
Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-
Aconitine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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